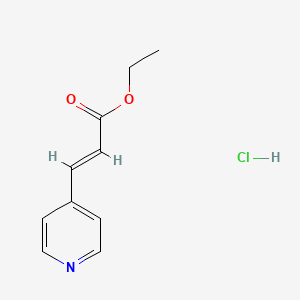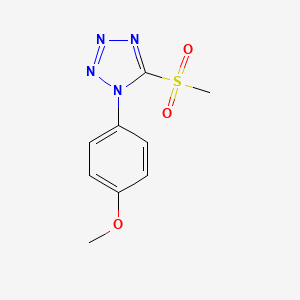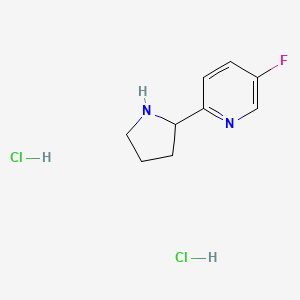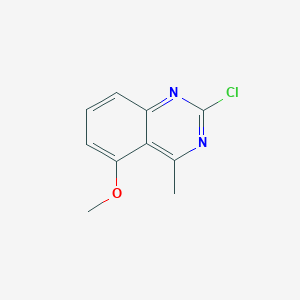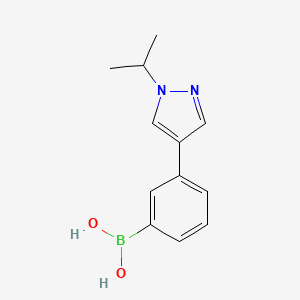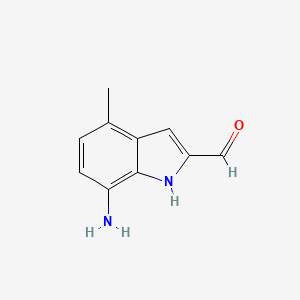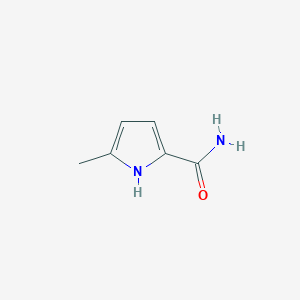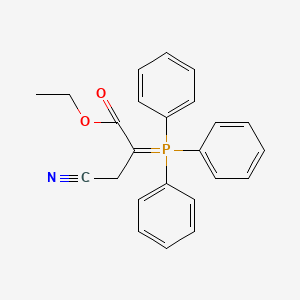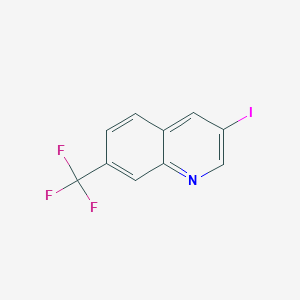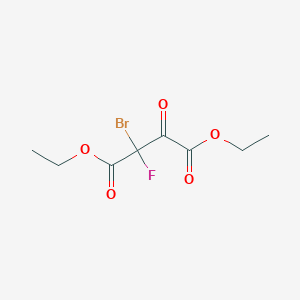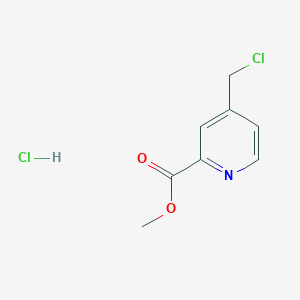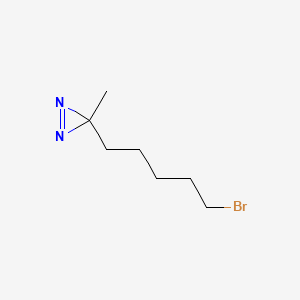
3-(5-Bromopentyl)-3-methyl-3H-diazirine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Bromopentyl)-3-methyl-3H-diazirine is a diazirine compound characterized by the presence of a bromopentyl group and a methyl group attached to the diazirine ring. Diazirines are known for their utility in photoaffinity labeling, a technique used to study molecular interactions by forming covalent bonds with target molecules upon exposure to UV light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromopentyl)-3-methyl-3H-diazirine typically involves the reaction of 3-methyl-3H-diazirine with 5-bromopentyl bromide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution of the bromide group by the diazirine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, reaction time, and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Bromopentyl)-3-methyl-3H-diazirine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromopentyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Photolysis: Upon exposure to UV light, the diazirine ring undergoes photolysis, generating a highly reactive carbene intermediate that can form covalent bonds with nearby molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles such as amines and thiols.
Photolysis: UV light is used to induce the photolysis of the diazirine ring, typically in the presence of the target molecule to facilitate covalent bond formation.
Major Products Formed
Nucleophilic Substitution: The major products are substituted diazirines where the bromine atom is replaced by the nucleophile.
Photolysis: The major products are covalently bonded complexes formed between the carbene intermediate and the target molecule.
Applications De Recherche Scientifique
3-(5-Bromopentyl)-3-methyl-3H-diazirine has a wide range of applications in scientific research:
Chemistry: Used in the study of reaction mechanisms and the identification of reactive intermediates.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions, protein-protein interactions, and the identification of binding sites.
Medicine: Utilized in drug discovery and development to identify potential drug targets and understand drug-receptor interactions.
Industry: Applied in the development of new materials and the study of surface interactions.
Mécanisme D'action
The primary mechanism of action of 3-(5-Bromopentyl)-3-methyl-3H-diazirine involves the generation of a carbene intermediate upon exposure to UV light. This highly reactive intermediate can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. The molecular targets and pathways involved depend on the specific application and the target molecule being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromobutyl)-3-methyl-3H-diazirine
- 3-(6-Bromohexyl)-3-methyl-3H-diazirine
- 3-(5-Chloropentyl)-3-methyl-3H-diazirine
Uniqueness
3-(5-Bromopentyl)-3-methyl-3H-diazirine is unique due to its specific bromopentyl group, which provides distinct reactivity and selectivity in nucleophilic substitution reactions. The length of the bromopentyl chain also influences the spatial orientation and accessibility of the diazirine ring, affecting its photolysis behavior and the formation of covalent bonds with target molecules.
Propriétés
Formule moléculaire |
C7H13BrN2 |
|---|---|
Poids moléculaire |
205.10 g/mol |
Nom IUPAC |
3-(5-bromopentyl)-3-methyldiazirine |
InChI |
InChI=1S/C7H13BrN2/c1-7(9-10-7)5-3-2-4-6-8/h2-6H2,1H3 |
Clé InChI |
SELXGJLGNFIODG-UHFFFAOYSA-N |
SMILES canonique |
CC1(N=N1)CCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


